4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol
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Overview
Description
4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol is an organic compound that features a benzofuran ring with an aminomethyl group and a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves multi-step organic reactions. One common method includes the reduction of a precursor compound using sodium borohydride (NaBH4) in methanol (MeOH) as a solvent . Another approach involves the use of potassium hydroxide (KOH) in a methanol/water mixture . These reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzofuranone derivatives, while reduction can produce various aminomethyl-substituted benzofurans.
Scientific Research Applications
4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The benzofuran ring provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but lacks the benzofuran ring.
4-(Aminomethyl)indole: This compound features an indole ring instead of a benzofuran ring.
Uniqueness
4-(Aminomethyl)-4,5,6,7-tetrahydro-1-benzofuran-4-ol is unique due to the presence of both the aminomethyl group and the benzofuran ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
4-(aminomethyl)-6,7-dihydro-5H-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-9(11)4-1-2-8-7(9)3-5-12-8/h3,5,11H,1-2,4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWWEZCAHITPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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